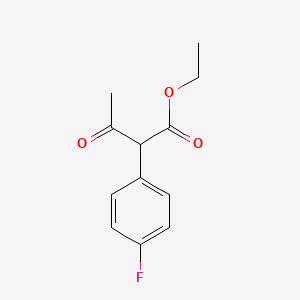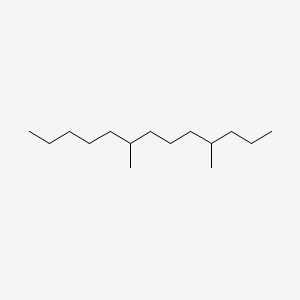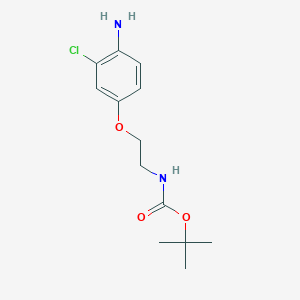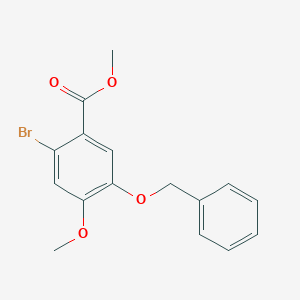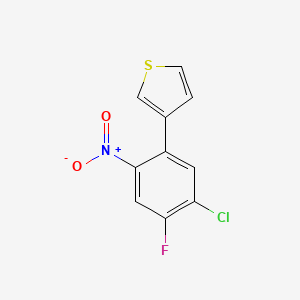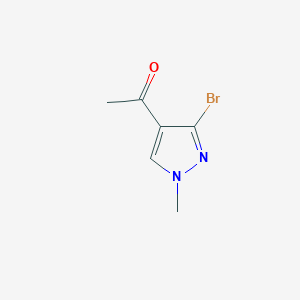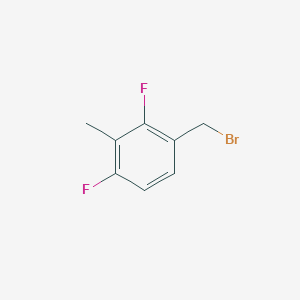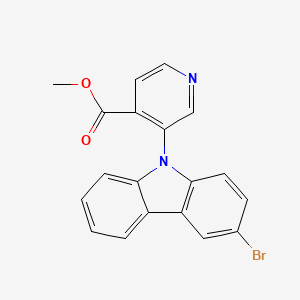
methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate typically involves the reaction of 3-bromo-9H-carbazole with isonicotinic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively . The reaction mixture is heated to a specific temperature, often around 100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate undergoes various types of chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines . Substitution reactions can result in the formation of various substituted carbazole derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-9H-carbazole: This compound is a precursor in the synthesis of methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate and shares similar chemical properties.
9-Methyl-9H-carbazole-3-carboxylic acid: Another carbazole derivative with similar structural features and applications.
3-Nitro-9-nitroso-9H-carbazole: A related compound with different functional groups that exhibit unique chemical reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C19H13BrN2O2 |
|---|---|
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
methyl 3-(3-bromocarbazol-9-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C19H13BrN2O2/c1-24-19(23)14-8-9-21-11-18(14)22-16-5-3-2-4-13(16)15-10-12(20)6-7-17(15)22/h2-11H,1H3 |
Clave InChI |
WFOZPMUGCAJUAZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=NC=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13929119.png)
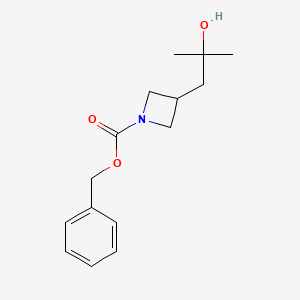
![4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929127.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13929142.png)
